Pigment Red 176

Description

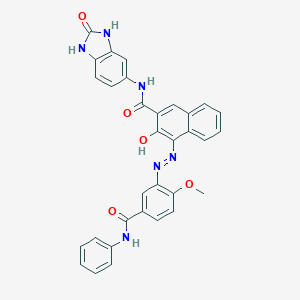

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-4-[[2-methoxy-5-(phenylcarbamoyl)phenyl]diazenyl]-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)naphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H24N6O5/c1-43-27-14-11-19(30(40)33-20-8-3-2-4-9-20)16-26(27)37-38-28-22-10-6-5-7-18(22)15-23(29(28)39)31(41)34-21-12-13-24-25(17-21)36-32(42)35-24/h2-17,39H,1H3,(H,33,40)(H,34,41)(H2,35,36,42) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOGJDHWBDGLMNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)N=NC3=C(C(=CC4=CC=CC=C43)C(=O)NC5=CC6=C(C=C5)NC(=O)N6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H24N6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5065277 | |

| Record name | C.I. Pigment Red 176 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

572.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12225-06-8 | |

| Record name | Pigment Red 176 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12225-06-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pigment Red 176 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012225068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenecarboxamide, N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-4-[2-[2-methoxy-5-[(phenylamino)carbonyl]phenyl]diazenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Pigment Red 176 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]naphthalene-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.193 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Manufacturing Methodologies

Established Synthetic Pathways of Pigment Red 176

The primary and most established method for synthesizing this compound is through a diazo coupling reaction, a cornerstone of azo pigment chemistry. smolecule.com

The synthesis is fundamentally a two-stage process. smolecule.com

Diazotization: The first stage involves the conversion of an aromatic amine into a diazonium salt. For this compound, the typical starting amine is an N-(3-amino-4-methoxyphenyl)benzamide derivative, such as 3-amino-4-methoxyanilide or Fast Red KD Base. dyestuffintermediates.comgoogle.comenvironmentclearance.nic.in This amine is suspended in water and treated with hydrochloric acid. chemicalbook.com The mixture is cooled to low temperatures, typically between 0°C and 10°C, before a solution of sodium nitrite (B80452) is added to form the corresponding diazonium salt. google.comchemicalbook.com

Coupling Reaction: The second stage is the coupling reaction, where the newly formed diazonium salt solution is reacted with a coupling component. environmentclearance.nic.in In the case of this compound, this component is 3-Hydroxy-N-(2-oxo-5-benzimidazolinyl)-2-naphthamide, also known as 5-(2'-hydroxy-3'-naphthoylamido)-2-benzimidazolone. dyestuffintermediates.comgoogle.com The diazonium salt is slowly added to a suspension of the coupling component, initiating the azo coupling that forms the crude this compound molecule. chemicalbook.com

Optimizing reaction parameters is critical for maximizing yield, improving product quality, and ensuring the desired physical properties like particle size and color strength. google.com Key parameters that are controlled during the synthesis include molar ratios, pH, and temperature.

Molar Ratios: The stoichiometry of the reactants in the diazotization step is carefully controlled. For instance, a specified molar ratio of 3-amino-4-methoxyl anilide to hydrochloric acid and sodium nitrite is maintained to ensure complete conversion to the diazonium salt. google.com

Temperature Management: Strict temperature control is vital throughout the process. The diazotization reaction is highly exothermic and requires cooling to 5-10°C to prevent the degradation of the diazonium salt. chemicalbook.com After the coupling is complete, the reaction mixture is often heated to a "turn brilliant" temperature, typically between 50°C and 95°C, to promote the growth of pigment crystals and stabilize the product. google.com

Reactant Preparation: Innovations in reactant preparation have also led to process improvements. One method involves grinding the coupling component using a colloid mill to create a fine slurry with an emulsifier, rather than dissolving it. google.comchemicalbook.com This technique enhances the surface area for the reaction, leading to improved reaction efficiency and yield. google.com

Table 1: Optimized Reaction Conditions for this compound Synthesis

| Parameter | Optimized Condition | Purpose | Source(s) |

|---|---|---|---|

| Diazotization Temperature | 5 - 10 °C | Prevents decomposition of unstable diazonium salt. | google.comchemicalbook.com |

| Coupling pH | 5.0 - 7.0 | Maximizes coupling efficiency, reduces salt decomposition. | google.comchemicalbook.com |

| "Turn Brilliant" Temperature | 50 - 95 °C | Promotes crystal growth and product stabilization. | google.com |

| Coupling Component Prep | Colloidal milling into a slurry | Increases reaction surface area and efficiency. | google.com |

Diazonium Salt Coupling Processes

Advanced Fabrication Techniques for this compound Morphology Control

The final physical form, or morphology, of the pigment particles significantly impacts their performance properties, such as color strength, opacity, and dispersibility. google.com Advanced fabrication techniques are employed post-synthesis to control these characteristics.

After the initial synthesis, the crude pigment undergoes a finishing treatment, often referred to as "pigmentation," which involves heating the pigment in an organic solvent. google.com This is a recrystallization process where the crude pigment particles, which may have a wide size distribution, are dissolved and then reprecipitated under controlled conditions. google.com This treatment serves multiple purposes:

It narrows the particle size distribution, leading to a more uniform product. google.com

It removes soluble impurities. google.com

It softens the particles, which improves their dispersibility in application media. google.com

The choice of solvent is critical to this process. Solvents such as N,N-dimethylformamide (DMF), pyrrolidone, and 2-methylpyrrolidone are commonly used. google.comchemicalbook.com The treatment is typically carried out at temperatures ranging from 90°C to 135°C. google.com The resulting this compound has uniform, soft particles, excellent dispersibility, and a bright, high-strength color. lookchem.comgoogle.com

Table 2: Influence of Solvents on this compound Characteristics

| Solvent System | Treatment Temperature | Effect on Pigment Morphology | Source(s) |

|---|---|---|---|

| DMF, Pyrrolidone, 2-Methylpyrrolidone | 90 - 135 °C | Narrows grain size distribution via recrystallization. | google.com |

| Removes soluble impurities. | google.com | ||

| Produces softer, more uniform particles. | google.com | ||

| Enhances dispersibility and color brightness. | lookchem.comgoogle.com |

A novel and advanced fabrication technique involves incorporating this compound into polymer fibers using electrospinning. smolecule.com Research has demonstrated the creation of piezoelectric fiber mats by electrospinning a solution of polylactic acid (PLA) containing nanoparticles of this compound. rsc.orgrsc.org

In this process, a high electric field is applied to a solution containing the polymer and the dispersed pigment. researchgate.net This draws the solution into extremely thin fibers, with diameters ranging from hundreds of nanometers to a few microns. researchgate.netresearchgate.net During fiber formation, the rod-shaped pigment particles tend to align along the fiber axis. researchgate.net Scanning Electron Microscopy (SEM) and cryogenic Transmission Electron Microscopy (cryo-TEM) have been used to visualize these composite fibers, confirming the presence of the pigment particles within the PLA matrix. rsc.orgresearchgate.net This technique allows for the creation of functional textiles and materials where the pigment is not just a colorant but an integral part of a composite structure with specific physical properties, such as piezoelectricity. rsc.orgrsc.org

Influence of Solvent Systems on Pigment Particle Characteristics

Green Chemistry Approaches and Sustainable Synthesis Strategies

While specific green chemistry literature for this compound is limited, the principles of sustainable synthesis are being applied to the broader class of benzimidazolone pigments. ijarsct.co.in The goal is to reduce the environmental impact of manufacturing by improving efficiency and reducing waste. ijarsct.co.inmeghnacolour.com

Key strategies that align with green chemistry principles include:

Energy Efficiency: Pigment manufacturers are investing in energy-efficient equipment and processes to lower the energy consumption required for heating, cooling, and mechanical operations like grinding. meghnacolour.com The adoption of renewable energy sources, such as solar power, further reduces the carbon footprint of production. meghnacolour.com

Environmentally Benign Solvents: While organic solvents are effective for finishing, research into using water-based systems or more environmentally friendly solvents is a key area of green chemistry. smolecule.com Water as a solvent can influence the particle size and distribution of the pigment. smolecule.com

Process Intensification: Emerging technologies such as microwave-assisted synthesis and the use of nanocatalysts are being explored for the synthesis of benzimidazole (B57391) derivatives. ijarsct.co.in These methods have the potential to significantly shorten reaction times, lower energy requirements, and reduce the formation of byproducts, contributing to a more sustainable manufacturing process. ijarsct.co.in

These approaches aim to make the production of high-performance pigments like this compound more economically and environmentally sustainable. meghnacolour.comfinelandchem.com

Analytical Characterization and Spectroscopic Investigations

Advanced Spectroscopic Techniques for Pigment Red 176 Identification and Structural Analysis

A variety of sophisticated spectroscopic and analytical methods are employed to characterize this compound, ensuring its correct identification and providing insights into its physical and chemical properties. These techniques are crucial for quality control in manufacturing and for understanding the pigment's performance in different applications.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify the chemical structure of this compound by detecting the vibrational modes of its functional groups. thermofisher.comazom.com The infrared spectrum of a molecule provides a unique fingerprint, allowing for its precise identification. mdpi.com

In the analysis of benzimidazolone pigments like this compound, FTIR can differentiate them from other pigment classes, such as inorganic pigments. thermofisher.comazom.com Organic pigments, including the benzimidazolone family, exhibit strong absorption bands in the mid-infrared region, which correspond to the vibrations of their complex molecular structures. thermofisher.comazom.com For instance, the spectrum of a benzimidazolone yellow pigment clearly shows numerous strong features in the mid-IR range, in contrast to an inorganic pigment like cadmium yellow, whose spectrum in the same region is dominated by the binder. thermofisher.comazom.com

FTIR spectroscopy is also instrumental in identifying the presence of fillers or other components within a paint formulation. thermofisher.com Reflectance FTIR, in particular, allows for non-contact and non-destructive analysis of paint samples, making it an invaluable tool in the conservation and authentication of artworks. thermofisher.comthermofisher.com

Key FTIR Spectral Features for Benzimidazolone Pigments:

| Wavenumber Range (cm⁻¹) | Vibrational Mode Assignment |

| 1740 | C=O stretching (from acrylic binder) |

| 1470 | C-H bending (from acrylic binder) |

| 1170 | C-O stretching (from acrylic binder) |

| Mid-IR Region | Strong, characteristic absorptions from the benzimidazolone structure |

This table is based on data for a benzimidazolone yellow pigment in an acrylic binder, illustrating the types of spectral features observed. thermofisher.comazom.com

Raman spectroscopy is a non-destructive and non-invasive technique that provides detailed information about the molecular structure of this compound. mdpi.comvam.ac.uk It is particularly useful for in-situ analysis, allowing for the identification of pigments directly on a substrate without the need for sampling. vam.ac.ukugent.be The technique works by scattering laser light off the pigment molecules and analyzing the resulting shift in energy, which is characteristic of the specific molecular vibrations. vam.ac.uk

This method is highly effective for identifying synthetic organic pigments, including those from the benzimidazolone class, even when they are mixed with complex binding media. nih.gov The development of extensive spectral databases is crucial for the accurate identification of unknown pigments by comparing their Raman spectra to those of known standards. nih.gov The IRUG (Infrared and Raman Users Group) spectral library is one such database that contains reference spectra for a wide range of pigments, including this compound.

The choice of laser excitation wavelength is important to obtain high-quality spectra and avoid fluorescence, a common issue with organic pigments. azom.com For red pigments like this compound, laser wavelengths of 633 nm and 785 nm are often well-suited. azom.com The high spatial resolution of Raman microscopy allows for the analysis of individual pigment particles, which is advantageous when dealing with pigment mixtures. vam.ac.uk

Typical Raman Spectroscopic Setup for Pigment Analysis:

| Component | Description |

| Laser Excitation | 633 nm or 785 nm for red pigments to minimize fluorescence. azom.com |

| Spectrometer | Dispersive Raman spectrometer for high resolution. azom.com |

| Microscope | Allows for high spatial resolution and analysis of individual particles. vam.ac.uk |

| Detector | Charge-coupled device (CCD) for rapid data collection. vam.ac.uk |

UV-Visible-Near Infrared (UV-Vis-NIR) spectroscopy is a key technique for characterizing the color and electronic properties of this compound. This method measures the absorption and reflectance of light in the ultraviolet, visible, and near-infrared regions of the electromagnetic spectrum. The resulting spectrum serves as a unique "fingerprint" that is directly related to the pigment's chemical structure and its perceived color. researchgate.net

The color of a pigment arises from its selective absorption of certain wavelengths of visible light and reflection of others. guidechem.com For this compound, which appears as a bluish-red powder, the UV-Vis spectrum would show strong absorption in the green-yellow region of the spectrum, leading to the reflection of red and blue light. precisechem.comdyestuffintermediates.com

The band gap of a pigment, which is the energy difference between its valence and conduction bands, can be calculated from the diffuse reflectance spectra obtained using the Kubelka-Munk function. researchgate.net This information is valuable for understanding the pigment's electronic properties and its stability.

X-ray Diffraction (XRD) is an essential technique for analyzing the crystalline structure of this compound. medchemexpress.com Since pigments are solid, crystalline materials, their properties are significantly influenced by their crystal lattice. sdc.org.uk XRD provides a unique diffraction pattern, which acts as a fingerprint for a specific crystalline phase. sdc.org.uk This makes it an excellent tool for identifying the pigment and determining its polymorphic form, as different crystal modifications of the same pigment will have distinct XRD patterns. sdc.org.uk

The analysis of benzimidazolone pigments has shown that their excellent application properties, such as solvent fastness, are due to a combination of efficient molecular packing and strong intermolecular hydrogen bonds within the crystal lattice. iucr.orgnih.gov The crystal structure of this compound, like other benzimidazolone pigments, is characterized by a network of intermolecular hydrogen bonds that contribute to its high performance. sdc.org.uk

XRD can also be used to assess the crystal size and quality of a pigment powder. sdc.org.uk The combination of interplanar spacings and their associated peak intensities in the XRD pattern provides detailed information about the crystal structure. sdc.org.uk

Scanning Electron Microscopy (SEM) coupled with Energy Dispersive X-ray Spectroscopy (EDX) provides valuable information about the microstructure and elemental composition of this compound. SEM is used to visualize the size, shape, and surface morphology of the pigment particles, including primary particles, aggregates, and agglomerates. sdc.org.ukupm.edu.my

EDX analysis complements SEM by providing the elemental composition of the pigment. upm.edu.my By bombarding the sample with an electron beam, characteristic X-rays are emitted from the elements present, allowing for their identification and quantification. upm.edu.my For an organic pigment like this compound, EDX would confirm the presence of carbon, nitrogen, and oxygen, which are the main constituents of its molecular structure. medkoo.com

This combined analytical approach is crucial for understanding the physical characteristics of the pigment powder, which can influence its dispersibility and performance in various applications. sdc.org.uk

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are thermal analysis techniques used to evaluate the thermal stability of this compound. precisechem.comzeyachem.net TGA measures the change in mass of a sample as a function of temperature, providing information about its decomposition temperature. atriainnovation.com this compound is known for its high thermal stability, with decomposition temperatures reported to be above 300°C. precisechem.comzeyachem.netsypigment.com

TGA can also be used to quantify the organic and inorganic components in a sample, as the organic matter will decompose at elevated temperatures, leaving behind any inorganic residues. atriainnovation.com In some cases, TGA curves of organic pigments show multiple stages of weight loss corresponding to the decomposition of different parts of the molecule. researchgate.net

DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing information about phase transitions such as melting and crystallization. Together, TGA and DSC provide a comprehensive understanding of a pigment's behavior at elevated temperatures, which is a critical factor for its use in high-temperature applications like plastics. npcsblog.cominkworldmagazine.com

Thermal Properties of this compound:

| Property | Value | Source |

| Thermal Stability | > 300 °C | precisechem.comzeyachem.netsypigment.com |

| Heat Stability (Plastics) | 250 °C (HDPE, 1/1 SD) | zeyachem.net |

| Heat Stability (Coatings) | 180 °C (30 min) | zeyachem.net |

Electron Microscopy (SEM/EDX) for Microstructural and Elemental Compositional Analysis

Chromatographic and Mass Spectrometric Approaches for this compound Analysis

Modern analytical chemistry provides a powerful toolkit for the detailed investigation of complex organic molecules like this compound. The combination of separation techniques with sensitive detection methods allows for in-depth characterization.

Liquid Chromatography (LC) Coupled with Photodiode Array (PDA) Detection and Mass Spectrometry (MS)

High-performance liquid chromatography (HPLC) and ultra-high performance liquid chromatography (UHPLC) are indispensable for separating the components of complex mixtures. nih.govresearchgate.net When coupled with a photodiode array (PDA) detector, these techniques allow for the acquisition of UV-Vis spectra for each eluting compound, aiding in preliminary identification based on its chromophore. researchgate.netresearchgate.net

For a more definitive identification, the eluent from the LC column can be directed into a mass spectrometer (MS). nih.gov This hyphenated technique, LC-MS, provides the molecular weight of the compound and, through fragmentation analysis, detailed structural information. nih.govresearchgate.net In the context of benzimidazolone pigments like this compound, which can fragment at specific single skeletal bonds, LC-MS is crucial for confirming the identity of the pigment and detecting any impurities or degradation products. nih.gov

Table 1: Key Analytical Techniques and Their Applications in Pigment Analysis

| Technique | Principle | Application in Pigment Analysis |

| HPLC/UHPLC-PDA | Separates compounds based on their interaction with a stationary phase, with detection via UV-Vis absorbance. nih.govresearchgate.net | Separation of pigment from matrix, quantification, and preliminary identification based on spectral characteristics. researchgate.netresearchgate.net |

| LC-MS | Combines the separation power of LC with the mass-resolving capability of MS for definitive identification. nih.gov | Molecular weight determination and structural elucidation through fragmentation patterns. nih.govresearchgate.net |

High-Resolution Tandem Mass Spectrometry for Isomer Differentiation and Unknown Compound Elucidation

Tandem mass spectrometry (MS/MS or MS²) takes the analysis a step further by isolating a specific ion (the precursor ion) and subjecting it to fragmentation to produce product ions. researchgate.netresearchgate.net High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can help determine the elemental composition of a molecule. researchgate.netmdpi.com

This capability is particularly valuable for differentiating between isomers—molecules with the same molecular formula but different structural arrangements. Isomers of pigments can exhibit different colors and performance properties. By analyzing the unique fragmentation patterns of each isomer, HRMS/MS can distinguish between them. researchgate.netmdpi.com This technique is also instrumental in the elucidation of the structures of unknown compounds, such as novel synthesis byproducts or degradation products, by piecing together the information from their fragment ions. researchgate.net

Mass Spectrometry Imaging for Spatial Distribution Mapping

Mass spectrometry imaging (MSI) is a powerful technique that visualizes the spatial distribution of molecules directly on a sample surface without the need for extraction or labeling. nih.govrsc.orgmdpi.com In MSI, a laser is rastered across a thin section of a material, desorbing and ionizing molecules at each point. The resulting mass spectrum at each pixel creates a molecular map of the sample. nih.govrsc.org

For this compound, MSI can be used to map its distribution within a polymer matrix or a coating layer. This can reveal information about its dispersion, the presence of aggregates, and its interaction with other components at a microscopic level. rsc.orgresearchgate.net Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI)-MSI are particularly suited for this purpose, offering high sensitivity and spatial resolution. nih.govrsc.org

Computational Chemistry and Molecular Modeling of this compound Interactions

Computational methods provide a theoretical lens through which the properties and behaviors of molecules like this compound can be understood at an atomic level. These simulations complement experimental data and offer predictive insights.

Quantum Mechanical Methods (Ab Initio, Density Functional Theory, Semiempirical) for Electronic Structure

Quantum mechanical (QM) methods are used to calculate the electronic structure of molecules, which governs their chemical and physical properties, including color. mdpi.comsemanticscholar.org

Ab Initio Methods: These are based on first principles of quantum mechanics without the use of experimental data. While highly accurate, they are computationally expensive and are typically used for smaller systems. mdpi.comsemanticscholar.org

Density Functional Theory (DFT): DFT is a widely used QM method that offers a good balance between accuracy and computational cost. mdpi.comsemanticscholar.org It is well-suited for calculating the electronic and geometric structures of medium-sized molecules like this compound.

Semiempirical Methods: These methods use parameters derived from experimental data to simplify the calculations, making them faster but generally less accurate than ab initio or DFT methods. They are useful for large systems or for preliminary calculations. semanticscholar.orgacs.org

By applying these methods, researchers can predict properties such as the absorption spectrum, which is directly related to the pigment's color, and understand how the molecular structure influences its electronic properties.

Molecular Dynamics Simulations for Intermolecular Interactions and System Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. researchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide insights into the intermolecular forces that govern the behavior of pigments in a condensed phase. researchgate.netmdpi.com

For this compound, MD simulations can be used to model its interactions with solvent molecules or within a polymer matrix. This can help to understand its solubility, dispersibility, and migration resistance. mdpi.comresearchgate.net The simulations can also shed light on the formation of hydrogen bonds and π-π stacking interactions, which are crucial for the stability and performance of benzimidazolone pigments. mdpi.comresearchgate.net

Table 2: Computational Methods and Their Applications to this compound

| Method | Principle | Application to this compound |

| Quantum Mechanics (QM) | Solves the Schrödinger equation to describe the electronic structure of a molecule. mdpi.comsemanticscholar.org | Prediction of electronic properties, color, and reactivity. mdpi.comsemanticscholar.org |

| Molecular Dynamics (MD) | Simulates the time-dependent behavior of a molecular system. researchgate.net | Understanding intermolecular interactions, dispersion, and aggregation. mdpi.comresearchgate.net |

In-Situ Monitoring and Process Analytical Technology (PAT) in this compound Manufacturing

Process Analytical Technology (PAT) represents a paradigm shift in manufacturing, moving from a model of testing quality into a finished product to a system of building quality into the process itself. As defined by regulatory bodies, PAT is a framework for designing, analyzing, and controlling manufacturing through timely measurements of critical process parameters (CPPs) that affect critical quality attributes (CQAs). mdpi.comresearchgate.net The goal is to enhance process understanding and control, ensuring consistent product quality and improving efficiency. mdpi.com In the context of this compound, a high-performance benzimidazolone pigment, the implementation of PAT is crucial for controlling its complex synthesis and achieving the desired final properties, such as color strength, hue, particle size, and polymorphism.

The synthesis of this compound involves two primary, sensitive stages: the diazotization of an aromatic amine and the subsequent azo coupling reaction with a coupling component, followed by post-synthesis treatment to achieve the final pigmentary form. google.com In-situ monitoring and PAT provide the tools to control these critical steps in real-time.

Real-Time Monitoring of Synthesis Reactions

The diazotization step, where an aromatic amine is converted to a reactive diazonium salt, is a critical and potentially hazardous phase. mt.commdpi.com In-situ spectroscopic tools are invaluable for monitoring this reaction.

In-situ FTIR and Raman Spectroscopy: These non-destructive techniques can be implemented using fiber-optic probes inserted directly into the reaction vessel. mdpi.comnih.gov They allow for the real-time tracking of the concentration of reactants and the formation of the diazonium salt. For instance, in-situ FTIR can monitor the disappearance of the primary amine reactant and the appearance of the characteristic vibrational band of the diazonium group (N≡N⁺). mdpi.com This provides precise control over the reaction endpoint, preventing the presence of unreacted amine and minimizing the decomposition of the unstable diazonium salt, which can occur with extended reaction times or temperature fluctuations. mt.commdpi.com

In-situ UV-Vis Spectroscopy: The subsequent azo coupling reaction, which forms the chromophore responsible for the pigment's color, can be monitored effectively using UV-Vis spectroscopy. The formation of the conjugated azo system of this compound results in strong absorption in the visible region of the spectrum. An in-situ probe can track the increase in this absorbance, signaling the rate of pigment formation and allowing for precise determination of reaction completion.

The following table outlines the application of various PAT tools to the key stages of this compound synthesis.

| Manufacturing Stage | Critical Process Parameter (CPP) | In-Situ Monitoring Tool | Critical Quality Attribute (CQA) Impacted |

|---|---|---|---|

| Diazotization | Reactant Concentration, Diazonium Salt Concentration, Temperature | FTIR/Raman Spectroscopy, Temperature Probe | Reaction Yield, Purity, Process Safety |

| Azo Coupling | Reaction Rate, pH, Temperature, Endpoint | UV-Vis Spectroscopy, pH Probe, Temperature Probe | Color Strength, Hue, Yield, Purity |

| Pigmentation/Crystallization | Particle Size Distribution, Crystalline Phase (Polymorphism) | Focused Beam Reflectance Measurement (FBRM), Particle Video Microscope (PVM), In-situ X-Ray Diffraction (XRD) | Color Shade, Dispersibility, Lightfastness, Thermal Stability |

Control of Particle Size and Polymorphism

The final physical properties of this compound are not determined solely by its chemical structure but are critically dependent on its solid-state properties, which are refined during post-synthesis "pigmentation" or finishing steps. These steps often involve thermal treatment in a solvent to induce crystallization and particle growth.

Controlling the particle size distribution (PSD) is essential for achieving desired application properties like high color strength, gloss, and dispersibility. researchgate.net Real-time monitoring of particle size can be achieved with technologies like Focused Beam Reflectance Measurement (FBRM), which uses a laser to scan across particles in a slurry, providing a real-time chord length distribution that correlates to particle size. nih.gov

Furthermore, organic pigments like this compound often exhibit polymorphism, where the same molecule can pack into different crystal lattices, resulting in different colors, stabilities, and solubilities. ru.nlwordpress.com Ensuring the formation of the correct, stable polymorph is vital for product consistency. In-situ X-Ray Powder Diffraction (XRPD) can be used to monitor the crystalline phase during the finishing process, providing real-time feedback to ensure the desired polymorphic transformation occurs and goes to completion. rsc.org

The table below provides a conceptual illustration of how in-situ FTIR data could be used to monitor the progress of the diazotization reaction.

| Reaction Time (minutes) | Aromatic Amine Peak Intensity (Arbitrary Units) | Diazonium Salt Peak Intensity (Arbitrary Units) | Reaction Status |

|---|---|---|---|

| 0 | 1.00 | 0.00 | Start |

| 15 | 0.52 | 0.48 | In Progress |

| 30 | 0.15 | 0.85 | In Progress |

| 45 | 0.02 | 0.98 | Nearing Completion |

| 60 | <0.01 | 0.99 | Complete |

By integrating these in-situ monitoring techniques, manufacturers can develop a comprehensive understanding of the this compound production process. This data-rich approach allows for the development of robust control strategies, leading to higher consistency, reduced batch failures, and optimized resource utilization, fulfilling the core objectives of Process Analytical Technology.

Integration and Performance in Advanced Materials

Pigment Red 176 Integration within Polymer Matrices and Engineering Plastics

This compound is extensively used for coloring a wide array of synthetic polymers due to its excellent thermal stability and migration resistance. atamanchemicals.comhengyitek.com It is compatible with plastics such as polyvinyl chloride (PVC), both plasticized and rigid, polypropylene (B1209903) (PP), polyethylene (B3416737) (PE), polystyrene (PS), and polycarbonate (PC). atamanchemicals.comprecisechem.com Its notable heat resistance, which can exceed 300°C, makes it suitable for high-temperature processing applications. hengyitek.comprecisechem.com

The pigment's performance in various plastics is noteworthy. In High-Density Polyethylene (HDPE), this compound exhibits low warpage and good lightfastness. atamanchemicals.comadditivesforpolymer.com It also demonstrates excellent dielectric properties, which is a critical requirement for materials used in wire and cable sheathing. atamanchemicals.comadditivesforpolymer.com The pigment shows very good migration fastness in plasticized PVC, a crucial characteristic for maintaining the integrity of the colored plastic over time. atamanchemicals.com

Table 1: Application Properties of this compound in PVC and HDPE precisechem.com

| Polymer | Application | Pigment Concentration | TiO2 Concentration | Light Fastness (Scale 1-8) | Migration Resistance (Scale 1-5) |

|---|---|---|---|---|---|

| PVC | Full Shade | 0.1% | - | 7 | 5 |

| PVC | Tint Shade | 0.1% | 0.5% | 6-7 | 5 |

| HDPE | Full Shade | 0.21% | - | 7 | - |

Table 2: Recommended Usage of this compound in Various Plastics precisechem.com

| Plastic Type | Recommended Use |

|---|---|

| LL/LDPE | ○ |

| HDPE | ○ |

| PP | ○ |

| PVC (soft) | ○ |

| PVC (rigid) | ○ |

| PS/SAN | ○ |

| PC | ○ |

| PAN | ○ |

| ABS | X |

| PET | X |

| PBT | X |

| PA6 | X |

| PA | X |

| POM | X |

(○-Recommended, X-Not recommended)

Functionalization and Application in Electrospun Fiber Technologies

Electrospinning is a versatile technique used to produce ultrafine fibers with diameters ranging from nanometers to micrometers. nih.govmdpi.com These fibers possess a high surface-area-to-volume ratio and can be functionalized for various applications. nih.govmdpi.com

Recent research has demonstrated the development of piezoelectric fiber mats using electrospun polylactic acid (PLA) fibers containing nanoparticles of this compound (specifically, Novoperm Carmine HF3C). rsc.orgrsc.org These studies have shown that the resulting fiber mats exhibit a converse piezoelectric effect, with an effective piezoelectric constant estimated to be 2 nm V⁻¹. rsc.orgrsc.org This behavior suggests that the pigment particles, which are rod-shaped, possess a residual polarization. rsc.orgresearchgate.net The creation of these colorful, electro-active fiber mats opens up possibilities for their use in various advanced applications. rsc.org

The development of smart electronic textiles is a rapidly advancing field, with a focus on creating fabrics that can sense and display information. mdpi.comresearchgate.net The incorporation of functional materials into textiles is key to their development. nih.gov The piezoelectric properties of fiber mats containing this compound make them a candidate for exploration in smart textiles and other electro-active materials. rsc.orgrsc.org These colorful and functional fibers could be integrated into wearable technology, offering both aesthetic appeal and interactive capabilities. rsc.org

Development of Piezoelectric Fiber Mats Incorporating this compound

This compound in Durable Coating and Ink Formulations

This compound is highly valued in the coatings and ink industries for its brilliant color, high transparency, and excellent fastness properties. atamanchemicals.com It is used in a variety of ink types, including water-based, solvent-based, and UV-curable inks for applications such as offset, gravure, and flexographic printing. atamanchemicals.comhermetachem.com Its stability and resistance to fading make it ideal for high-quality printing on packaging, commercial materials, and fine art reproductions. atamanchemicals.com

In the realm of coatings, this compound is recommended for industrial paints, powder coatings, and coil coatings. zeyachem.net Its good chemical resistance to common acids, alkalis, and solvents ensures the durability of the coating. pigment-dye.com The pigment's ability to withstand the high temperatures and shear forces involved in processes like extrusion and grinding makes it suitable for powder coating applications. pigment-dye.com

Table 3: Fastness Properties of this compound hengyitek.comtradew.com

| Property | Rating (Scale 1-5, unless specified) |

|---|---|

| Light Fastness (Full Shade) | 7-8 (Scale 1-8) |

| Light Fastness (Tint) | 6-7 (Scale 1-8) |

| Weather Fastness | 4-5 |

| Heat Stability | Up to 270-300°C |

| Migration Resistance | 5 |

| Acid Resistance | 5 |

| Alkali Resistance | 5 |

| Ethyl Acetate Resistance | 4-5 |

Role in Automotive Finishes for Durability and Color Retention

In the demanding automotive sector, this compound is used in both original equipment manufacturer (OEM) and refinish paints. precisechem.comzeyachem.net Its excellent light and weather fastness are crucial for maintaining the vibrancy and integrity of the vehicle's color over its lifespan. atamanchemicals.compigment-dye.com The pigment's resistance to environmental factors such as sunlight, temperature fluctuations, and humidity helps to protect the underlying material and ensure long-lasting color retention. atamanchemicals.com

Environmental Fate, Transport, and Degradation Research

Degradation Kinetics and Mechanisms of Pigment Red 176 (as an Azo Pigment)

The degradation of azo pigments like this compound is a complex process, primarily dictated by the stability of the azo bond (-N=N-). This bond is the chromophore responsible for the pigment's color and is the principal target for degradation mechanisms. pigment-dye.com

Anaerobic Degradation: Under anaerobic conditions, such as those found in sediments and some wastewater treatment systems, the primary degradation pathway for azo colorants is the reductive cleavage of the azo bond. mst.dkmdpi.com This process is typically mediated by microbial azoreductases and results in the formation of colorless aromatic amines, which may be toxic or carcinogenic. mdpi.commst.dknih.gov Azo pigments are generally expected to end up in anaerobic environments due to their tendency to adsorb onto sludge and sediments. mst.dk While specific studies on this compound are limited, research on other azo pigments shows that this anaerobic degradation is often the initial and rate-limiting step in their breakdown. mst.dk

Aerobic Degradation: Azo pigments are generally resistant to aerobic biodegradation. mst.dkmdpi.com The large molecular size and low water solubility of pigments like this compound can hinder their uptake by microorganisms. mst.dk However, some bacterial and fungal species have demonstrated the ability to degrade azo compounds aerobically. mdpi.comimrpress.com This often involves extracellular enzymes such as laccases and peroxidases, which can initiate an oxidative cleavage of the azo bond. imrpress.com For some azo dyes, degradation can proceed through asymmetric cleavage, followed by processes like desulfonation, deamination, and demethylation. imrpress.com

Abiotic Degradation: Abiotic degradation pathways like hydrolysis are generally not significant for pigments due to their very low water solubility. mst.dk Photolysis, or degradation by light, is possible in principle, but high-performance pigments like this compound are specifically designed for high stability against UV and visible light, so this process is expected to be very slow. mst.dksustainability-directory.com

Environmental Partitioning and Mobility Studies in Various Media

The environmental distribution of this compound is largely governed by its physical and chemical properties, particularly its extremely low solubility in water and organic solvents. atamanchemicals.commst.dk

Partitioning: Due to its hydrophobic nature and particulate form, this compound is expected to partition strongly to solid matrices in the environment. mst.dk When released into aquatic systems, it is likely to adsorb onto suspended organic particles, sludge, and eventually settle into the sediment. mst.dk Similarly, in terrestrial environments, the pigment would exhibit very low mobility in soil, binding tightly to soil organic matter. publications.gc.ca Studies on analogous diarylide yellow pigments confirm that soil and sediments are the primary environmental compartments to which these types of pigments partition. publications.gc.ca

Mobility: The mobility of this compound in the environment is considered to be very low. Its insolubility in water limits its potential for transport via surface water or groundwater leaching. mst.dkchemicalbook.com The large, complex molecular structure also results in a very low vapor pressure, making atmospheric transport as a gas negligible. mst.dk Any mobility is likely to occur through the transport of soil particles or sediments to which the pigment is adsorbed.

Influence of Environmental Factors on this compound Stability and Performance

This compound is known for its excellent stability under various conditions, which is a key attribute for its industrial applications in plastics, coatings, and inks. atamanchemicals.comhengyitek.comontosight.ai However, extreme environmental factors can still influence its long-term stability and performance.

pH: this compound exhibits excellent resistance to acids and alkalis. atamanchemicals.comhengyitek.com However, studies on other natural and synthetic pigments show that pH can be a critical factor in their degradation kinetics. For some pigments, degradation rates increase at lower (acidic) pH values. researchgate.netresearchgate.net In the presence of oxidizing agents, the pH of the environment can also influence the susceptibility of the pigment to degradation, with some oxidizing agents becoming more reactive in acidic conditions. pigment-dye.com

Temperature: This pigment possesses high thermal stability, withstanding temperatures above 300°C in some applications. hengyitek.comprecisechem.com This makes it suitable for high-temperature processing of plastics. atamanchemicals.com However, as with all chemical compounds, elevated temperatures increase the rate of chemical reactions, including any potential degradation processes. pigment-dye.com Kinetic studies on other pigments demonstrate a clear correlation between increasing temperature and an increased rate of degradation. researchgate.netresearchgate.net Fluctuations in temperature can also cause mechanical stress on materials containing the pigment, potentially leading to cracking or flaking. pigment-dye.com

UV Exposure: A key feature of this compound is its good to excellent lightfastness, meaning it resists fading upon exposure to sunlight and UV radiation. atamanchemicals.comontosight.aipigment-dye.com This stability is crucial for outdoor applications like automotive paints. atamanchemicals.com The mechanism of photodegradation involves the absorption of UV energy, which can excite electrons and lead to the cleavage of chemical bonds, particularly the azo bond, resulting in color loss. sustainability-directory.com While this compound is designed to be resistant, prolonged exposure to intense UV radiation can eventually cause some degree of fading. pigment-dye.com Research on other pigments has shown that UV degradation is dosage-dependent, with half-lives decreasing as the intensity of radiation increases. researchgate.net

| Factor | General Influence on this compound Stability | Observed Effects in Similar Pigments |

|---|---|---|

| pH | High resistance to acids and alkalis reported. atamanchemicals.comhengyitek.com | Increased degradation rates at lower (acidic) pH. researchgate.netresearchgate.net Enhanced reactivity of some oxidizing agents in acidic conditions. pigment-dye.com |

| Temperature | Excellent thermal stability, often >300°C. hengyitek.comprecisechem.com | Degradation rate increases with temperature, following kinetic models like Arrhenius. researchgate.netresearchgate.net |

| UV Exposure | Good to excellent lightfastness; resistant to fading. atamanchemicals.compigment-dye.com | UV energy can cause bond cleavage (photolysis), leading to color loss. Degradation is UV-dosage dependent. sustainability-directory.comresearchgate.net |

Methodologies for Degradation Product Identification and Characterization

Identifying and characterizing the degradation products of this compound is essential for a complete environmental risk assessment, as these products (e.g., aromatic amines) can be more mobile and toxic than the parent compound. mdpi.com A multi-analytical approach is often necessary for the unambiguous identification of these transformation products.

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis or photodiode array (PDA) detector is a primary tool for separating and quantifying the parent pigment and its colored degradation products. researchgate.netresearchgate.net For identifying the structure of unknown metabolites, HPLC is often coupled with mass spectrometry (LC-MS), particularly techniques like ESI-MS. researchgate.netmdpi.com Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful tool, especially for identifying volatile or semi-volatile degradation products after derivatization. mdpi.com

Spectroscopic Techniques: Raman spectroscopy is a valuable non-destructive technique for identifying pigments and their degradation products directly on a substrate. unl.edugeoscienceworld.org It can detect changes in the molecular structure of the pigment as it degrades. geoscienceworld.org Fourier-Transform Infrared Spectroscopy (FTIR) provides information about the functional groups present in the pigment and its degradation products, helping to elucidate the chemical changes that have occurred. mdpi.com

| Methodology | Application in Degradation Studies | Reference Example |

|---|---|---|

| HPLC-UV/PDA | Separation and quantification of the parent pigment and its colored by-products. | Used to monitor the decolorization of dyes and separate metabolites. researchgate.net |

| LC-MS / GC-MS | Identification and structural elucidation of unknown degradation products, such as aromatic amines. | Used to identify chemical changes and degradation products in aged paints. mdpi.com |

| Raman Spectroscopy | Non-destructive molecular analysis to detect changes in pigment structure due to degradation. | Implemented to study the molecular changes in pigments after exposure to acid vapors. geoscienceworld.org |

| FTIR Spectroscopy | Identifies changes in chemical functional groups during degradation. | Used to identify pigments and binders in historical paint layers. mdpi.com |

Ecotoxicological and Human Health Risk Assessment

In Vitro and In Vivo Toxicity Studies of Pigment Red 176

The acute toxicity of this compound is generally considered to be low based on animal studies. It is classified as harmful if swallowed, with the potential to cause gastrointestinal irritation, nausea, and vomiting. cncolorchem.com Acute exposure through inhalation may lead to irritation of the respiratory tract, while direct contact with eyes can cause irritation and inflammation. cncolorchem.com For dermal contact, prolonged or repeated exposure may result in mild skin irritation, particularly in individuals with sensitive skin. cncolorchem.comatamanchemicals.com

Chronic exposure concerns are primarily related to the inhalation of pigment dust. atamanchemicals.com While one safety data sheet indicates no known chronic effects, another suggests that long-term or repeated inhalation of fine pigment particles could potentially lead to chronic respiratory conditions, such as pneumoconiosis or other lung diseases, due to the accumulation of particles in the lungs. cncolorchem.comatamanchemicals.com

Interactive Table: Acute Toxicity Data for this compound

| Exposure Route | Test Species | Value | Reference |

|---|---|---|---|

| Oral | Rat | LD50 > 2000 mg/kg | gildewerk.com |

| Dermal | Rat | LD50 > 2000 mg/kg | industrialchemicals.gov.au |

| Inhalation | Rat | LC50 > 4448 mg/m³ | industrialchemicals.gov.au |

This compound belongs to the benzimidazolone class of azo pigments, which are characterized by their very low solubility in water and organic solvents. atamanchemicals.comgildewerk.com This insolubility is a critical factor in its bioavailability. In vivo absorption and metabolism studies conducted on diarylide yellow pigments, a group that includes this compound, have generally shown negligible absorption from the gastrointestinal tract following oral ingestion. canada.ca

Assessment of Acute and Chronic Exposure Effects

Mutagenicity and Carcinogenicity Investigations of Azo Pigments

A significant concern with some azo colorants is their potential to undergo reductive cleavage (azo reduction) of the azo bond (–N=N–), which can release potentially carcinogenic aromatic amines. researchgate.nettandfonline.com This metabolic process can be carried out by intestinal microflora. tandfonline.comimrpress.com

However, the risk is heavily dependent on the solubility and bioavailability of the pigment. For insoluble azo pigments, such as those based on 3,3'-dichlorobenzidine, the aromatic amine components are not considered to be bioavailable, and long-term animal carcinogenicity studies have not shown a carcinogenic effect. researchgate.net Consequently, it is viewed as unlikely that occupational exposure to these insoluble pigments would be associated with a substantial cancer risk in humans. researchgate.net In contrast, water-soluble azo dyes based on carcinogenic amines like benzidine (B372746) have been linked to bladder cancer in exposed workers. researchgate.net

Specifically for this compound, which is a member of the diarylide yellow pigment group, it has tested negative in bacterial reverse mutation assays (in vitro Ames test). industrialchemicals.gov.au It is not listed as a carcinogen by major regulatory and advisory bodies such as IARC, NTP, or OSHA. cncolorchem.com

Respiratory and Dermal Exposure Risk Assessments Related to this compound

As a fine powder, this compound presents potential occupational exposure risks through inhalation and dermal contact. atamanchemicals.com

Respiratory Exposure: Inhalation of pigment dust is the primary route of concern in an occupational setting. It can cause mechanical irritation to the upper respiratory tract. cncolorchem.comatamanchemicals.com Long-term or repeated exposure to high concentrations of the dust may increase the risk of developing chronic respiratory conditions. atamanchemicals.com Engineering controls such as adequate ventilation and the use of personal protective equipment, including dust masks or respirators, are recommended to minimize airborne dust concentrations and mitigate risk. atamanchemicals.com

Dermal Exposure: The risk from dermal exposure is considered low. This compound has low toxicity upon skin contact, though it may cause mild, transient irritation for some individuals. atamanchemicals.com The negligible rate of dermal absorption means systemic effects from skin contact are not expected. canada.ca The use of protective gloves is advised during handling to prevent direct skin contact. atamanchemicals.com

Comparative Ecotoxicological Analysis with Natural Pigments and Other Synthetic Colorants

When comparing this compound to other colorants, it is useful to consider differences between synthetic pigments, like itself, and natural pigments.

Synthetic vs. Natural Pigments:

Stability and Performance: Synthetic pigments like this compound are engineered for high performance, offering bright, consistent colors and excellent stability against heat and light. atamanchemicals.com Natural pigments, such as anthocyanins from plants, are often less stable and can be degraded by factors like temperature, pH, and light. nih.govmdpi.com

Production and Cost: The manufacturing process for synthetic pigments is generally more cost-effective and scalable than for natural pigments, which can be expensive to source and extract. kingchroma.com

Toxicity Profile: The toxicity of synthetic pigments varies widely. This compound exhibits low acute toxicity. canada.ca However, some other synthetic azo dyes can release carcinogenic amines if absorbed and metabolized. researchgate.net Natural pigments are not inherently free of toxicity. For instance, a study on fungal pigments found that while the purified blue-green pigment xylindein was non-toxic, the red pigment dramada showed toxicity to zebrafish embryos at certain concentrations. mdpi.com

Bioavailability: this compound has very low bioavailability due to its insolubility. canada.caresearchgate.net Many natural pigments, such as lycopene (B16060) and anthocyanins, also have relatively low bioavailability in their natural state. nih.govnih.gov

Ecotoxicology: Due to its very low water solubility, this compound is not expected to be harmful to aquatic organisms at its limit of solubility. canada.ca Chronic toxicity studies on the broader group of diarylide yellow pigments in soil and sediment found no adverse effects at high concentrations. canada.ca In contrast, some water-soluble synthetic dyes can pose a threat to aquatic environments by compromising photosynthetic activity due to their color. researchgate.net

Interactive Table: General Comparison of Pigment Types

| Feature | This compound (Synthetic Azo) | Other Synthetic Colorants (General) | Natural Pigments (e.g., Anthocyanins, Carotenoids) |

|---|---|---|---|

| Color Stability | Excellent | Varies; often high | Generally lower; sensitive to heat, pH, light nih.gov |

| Bioavailability | Very Low / Negligible canada.ca | Varies from low (insoluble) to high (soluble) | Generally low nih.govnih.gov |

| Toxicity Concern | Low acute toxicity; physical dust hazard atamanchemicals.comcanada.ca | Varies; some can release harmful metabolites researchgate.net | Generally low, but not always non-toxic mdpi.com |

| Cost | Relatively low | Varies | Generally high kingchroma.com |

Regulatory Science and Compliance Frameworks

Research on Migration Behavior of Pigment Red 176 in Food Contact Materials and Toys

The potential for substances to migrate from a packaging material or toy into food or into the hands or mouth of a child is a primary safety concern. Research and testing focus on ensuring this migration is within safe limits.

This compound, belonging to the benzimidazolone class, is noted for its good fastness properties, including excellent migration resistance, particularly in plasticized PVC. This stability makes it suitable for coloring plastics like PVC, PE, and PP that are used in consumer products, including toys and food containers.

For food contact materials , the primary concern is the migration of the pigment itself or any impurities, such as primary aromatic amines (PAAs), which can be contaminants in azo pigments. Regulations like the EU's Regulation (No 10/2011) aim to prevent the release of PAAs into food in detectable amounts. Testing for migration is typically performed using food simulants under conditions that represent the intended use of the food packaging.

In the context of toys , the EU's Toy Safety Directive (2009/48/EC) sets strict migration limits for 19 different elements. medkoo.com The harmonized European standard EN 71-3 specifies the test methods for determining the migration of these elements from various toy materials. medkoo.com This involves extracting the material with a solution that simulates stomach acid to measure the amount of soluble elements that could be ingested by a child. This compound is listed in documents related to colorants for consumer goods and toys, indicating its use in these applications. medkoo.com

Methodologies for Safety Data Sheet (SDS) Development and Risk Communication

The Safety Data Sheet (SDS), formerly known as the Material Safety Data Sheet (MSDS), is a crucial component of risk communication. It provides comprehensive information about a substance or mixture for use in workplace chemical management.

The development of an SDS follows specific international standards, such as the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). In the European Union, the requirements for an SDS are laid out in the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) Regulation (EC) No 1907/2006.

An SDS for this compound typically includes the following sections:

Identification: Product identifier (e.g., this compound, CAS No. 12225-06-8), relevant uses, and supplier details.

Hazards Identification: Classification of the substance and label elements.

Composition/information on ingredients: Chemical identity and impurities.

First-aid measures: Instructions for different types of exposure.

Fire-fighting measures: Suitable extinguishing media and hazards from combustion.

Accidental release measures: Personal precautions and environmental precautions.

Handling and storage: Precautions for safe handling and storage conditions.

Exposure controls/personal protection: Exposure limits and personal protective equipment recommendations.

Physical and chemical properties: Appearance, odor, pH, etc.

Stability and reactivity: Chemical stability and possibility of hazardous reactions.

Toxicological information: Information on the health effects of exposure.

Ecological information: Data on ecotoxicity.

Disposal considerations: Safe disposal methods.

Transport information: Classification for transport.

Regulatory information: Safety, health, and environmental regulations specific to the product.

Other information.

Suppliers of this compound are responsible for providing an up-to-date and accurate SDS to downstream users to enable them to take the necessary measures for health and environmental protection.

Compound Information

Life Cycle Assessment Lca and Sustainability Innovations

Cradle-to-Grave Environmental Impact Assessment of Pigment Red 176 Production and Use

A Life Cycle Assessment (LCA) is a systematic analysis of the potential environmental impacts of a product throughout its entire life cycle. A "cradle-to-grave" assessment for this compound would encompass all stages, from the extraction of raw materials (cradle), through manufacturing and transportation, to its use in various products and its eventual disposal (grave).

While specific, publicly available cradle-to-grave LCA studies for this compound are not readily found, the environmental impact can be inferred from the general manufacturing processes of synthetic organic azo pigments. The life cycle stages and their associated potential environmental impacts are outlined below.

Life Cycle Stages and Potential Environmental Impacts:

Manufacturing: The manufacturing process itself is a key area of environmental impact. This stage involves chemical reactions, heating, cooling, filtration, drying, and milling. google.com

Energy Consumption: Significant thermal and electrical energy is required for heating reactors and for the mechanical processes of pulverizing and dispersing the pigment. google.commdpi.com The source of this energy (fossil fuels vs. renewables) heavily influences the carbon footprint.

Water Usage: Water is used as a solvent and for washing during the synthesis process. google.com This generates wastewater that requires treatment before discharge.

Waste Generation: The synthesis process can generate various waste streams, including process residue and discarded containers, which may be classified as hazardous waste.

Transportation and Distribution: The finished pigment is packaged and transported to various industries, such as plastics, inks, and coatings manufacturers. atamanchemicals.comepsilonpigments.com This stage contributes to fossil fuel consumption and emissions, depending on the mode of transport and distance.

Use Phase: In the use phase, this compound is incorporated into products like plastics, coatings, and inks. atamanchemicals.com While the pigment itself is generally stable and insoluble within the product matrix, the application processes can have environmental impacts. heubach.com For instance, the use of solvent-based paints or inks containing the pigment can lead to the release of volatile organic compounds (VOCs). atamanchemicals.com

End-of-Life (Grave): The disposal of products containing this compound is the final stage.

Landfilling: When products like colored plastics are sent to a landfill, the pigment is likely to remain stable and inert due to its low solubility, but it contributes to the volume of waste. echemi.comcanada.ca

Incineration: Incineration of products containing the pigment can be used for energy recovery. However, it requires controlled conditions, including flue gas scrubbing, to manage emissions. echemi.com The thermal decomposition of the pigment needs to be considered.

Recycling: The presence of pigments can complicate the recycling of materials like plastic, potentially contaminating recycling streams or resulting in lower-value recycled products. heubach.comchemicalindustryjournal.co.uk

LCA studies on other pigments, such as green Cr2O3, have shown that the upstream production of raw materials often constitutes the largest portion of the environmental impact, highlighting the importance of a full cradle-to-gate analysis. mdpi.com

Resource Efficiency and Waste Minimization Strategies in this compound Manufacturing

Improving resource efficiency and minimizing waste are critical for enhancing the sustainability of this compound production. Strategies focus on source reduction, process optimization, and recycling, which can lower operational costs and reduce environmental liability. researchgate.nettandfonline.com

One patented preparation method for this compound aims to improve reaction efficiency and yield by controlling the pH with a weak base during the coupling reaction. This method claims to reduce the decomposition of the diazonium salt and improve product quality, thereby minimizing waste from off-spec batches. google.com

General waste minimization techniques applicable to pigment manufacturing include:

Process and Equipment Modification:

Installing mechanical scrapers or rubber wipers in mixing vessels to maximize product yield and reduce the amount of material left clinging to surfaces. tandfonline.comalberta.ca

Using high-pressure washing systems and counter-current rinsing methods can decrease water and solvent consumption for equipment cleaning by up to 90%. alberta.caregulations.gov

Employing dedicated equipment for high-volume products and scheduling production from lighter to darker colors can minimize the frequency of intensive cleaning. tandfonline.comregulations.gov

Material Substitution and Handling:

Purchasing raw materials in bulk containers instead of individual bags reduces packaging waste. alberta.ca

Using pigments in a paste or wetted form can eliminate airborne dust generation during handling. alberta.caregulations.gov

Recycling and Reuse:

Reusing cleaning solutions by allowing solids to settle out and decanting the liquid for the initial cleaning of the next batch. tandfonline.com

Working spilled product or off-spec batches back into subsequent production runs, provided quality is not compromised. alberta.caregulations.gov

Recovering solvents from waste streams through distillation for reuse. tandfonline.com

Table 1: Waste Minimization Strategies in Pigment Manufacturing

| Waste Stream | Minimization Method | Benefit |

|---|---|---|

| Equipment Cleaning Wastes | Use of mechanical wipers, high-pressure washing, counter-current rinsing. alberta.caregulations.gov | Reduces volume of cleaning waste (water/solvent) and product loss. tandfonline.com |

| Off-Spec Product & Spills | Increase automation, recycle back into the process. alberta.caregulations.gov | Minimizes raw material loss and disposal of hazardous waste. researchgate.net |

| Raw Material Packaging | Use recyclable containers, purchase in bulk, use water-soluble bags. alberta.caregulations.gov | Reduces solid waste sent to landfill. alberta.ca |

| Pigment Dust | Use paste-form pigments, install dedicated baghouse systems. regulations.gov | Improves air quality and reduces material loss. regulations.gov |

| Process Residue | Optimize reaction efficiency and yield. google.com | Increases product output per unit of raw material, reduces waste. google.com |

End-of-Life Scenarios and Circular Economy Considerations for this compound

The end-of-life management of products containing this compound is increasingly viewed through the lens of a circular economy, which aims to move away from the traditional linear "take-make-dispose" model. sustainability-directory.com

Traditional End-of-Life Scenarios (Linear Economy):

Disposal: The most common end-of-life scenario for many consumer products containing pigments is disposal in a sanitary landfill or through incineration. echemi.com While this compound is physically and chemically stable, landfilling contributes to waste accumulation. canada.ca

Downcycling: In plastic recycling, mixed colored plastics are often melted down to produce lower-quality materials, such as black or grey plastic, because separating the various pigments is complex and costly. chemicalindustryjournal.co.uk This represents a loss of value for both the polymer and the high-performance pigment.

Circular Economy Innovations:

The concept of a circular economy for pigments focuses on designing pigments and products to enable recovery, reuse, or safe biodegradation. sustainability-directory.com

Pigment Recovery and Recycling: A key goal is the recovery of colorants from waste. sustainability-directory.com

Innovations in plastic recycling include solvent-based extraction systems that can separate the pigment from the polymer, allowing both materials to be recycled independently. chemicalindustryjournal.co.uk

Mechanical recycling methods are being explored to pulverize colored textiles into a fine powder that can be reused as a pigment. sustainability-directory.com

Designing for Circularity: This involves a shift in how pigments are selected and used. The focus is on engineering colorants and their application processes to facilitate their recovery at the end of a product's life. sustainability-directory.com

Tracer Technologies: To improve sorting in recycling streams, invisible markers can be added to plastics. These markers can carry information about the polymer type and even the specific pigments used, allowing for more accurate separation and higher-quality recycling. chemicalindustryjournal.co.ukscirp.org

Table 2: Comparison of Linear vs. Circular Economy Scenarios for this compound

| Feature | Linear Economy Approach | Circular Economy Approach |

|---|---|---|

| End-of-Life Goal | Disposal (Landfill, Incineration). echemi.com | Recovery and Regeneration. sustainability-directory.com |

| Material Value | Value of pigment and polymer is largely lost after use. | Aims to retain the value of both pigment and host material. chemicalindustryjournal.co.uk |

| Waste | Products become waste at the end of their service life. | Waste is designed out; materials are cycled back into use. sustainability-directory.com |

| Plastic Recycling | Colored plastics are often downcycled into lower-grade materials. chemicalindustryjournal.co.uk | Advanced sorting and extraction allow for high-quality recycling of both polymer and pigment. chemicalindustryjournal.co.uk |

Process Optimization and Production Scale Up Research

Engineering Principles for Enhanced Pigment Red 176 Synthesis Yield and Purity

The synthesis of this compound, a benzimidazolone pigment, is a multi-step process that can be optimized through the application of key engineering principles to enhance both yield and purity. smolecule.com A common and scalable production method involves a two-stage process: the initial formation of a diazonium salt followed by a coupling reaction with a coupling component. smolecule.com

A typical synthesis involves the diazotization of 3-amino-4-methoxybenzoic acid phenylamide with hydrochloric acid and sodium nitrite (B80452). chemicalbook.com This is followed by a coupling reaction with 3-hydroxy-N-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)naphthalene-2-carboxamide. chemicalbook.com To improve reaction efficiency and product quality, specific process parameters are controlled. For instance, a patented method describes grinding the coupling component with a colloid grinder and adding an emulsifier before pulping. google.com This enhances the dispersion and reactivity of the coupling component. google.com

During the coupling reaction, the pH of the system is carefully controlled, typically within a range of 5.0 to 7.0, by the simultaneous addition of a basic solution like sodium bicarbonate. chemicalbook.comgoogle.com This control is crucial to prevent the decomposition of the diazonium salt and the dissolution of the coupling component, thereby maximizing the reaction yield. google.com The reaction temperature is also maintained at a low level, generally between 0 and 10°C, during the coupling phase. chemicalbook.comgoogle.com

Following the coupling reaction, a "turning brilliant" step at an elevated temperature, ranging from 50 to 95°C, can be employed. google.com The crude pigment is then subjected to a pigmentation treatment, which involves heating the crude filter cake in an organic solvent such as dimethylformamide (DMF), pyrrolidone, or 2-methylpyrrolidone. google.com This solvent treatment, conducted at temperatures between 90 and 135°C, helps to achieve the desired crystal form and particle size, resulting in a final product with uniform particle size, excellent dispersibility, bright color, and high tinting strength. google.com The concentration of the crude pigment in the organic solvent is also an important parameter, typically maintained between 5 and 15% by mass. google.com

The choice of solvent can significantly influence the morphology and properties of the final pigment. smolecule.com For example, using water as a solvent can lead to different particle sizes and distributions compared to organic solvents. smolecule.com The final product is then filtered, washed, dried, and pulverized. google.com

Rheological Properties and Dispersion Optimization in Pigment Suspensions

The rheological properties of this compound suspensions are critical for their application in inks, coatings, and plastics, influencing factors like flow behavior, processing, and final product quality. researchgate.netlu.se this compound particles are often anisometric and rod-shaped. rsc.orgszfki.hu

The viscosity of this compound dispersions is a key parameter. Ideally, a dispersion should have a low viscosity for ease of handling and processing, but this can sometimes conflict with the requirements of specific equipment like three-roll mills. lu.se The viscosity of these suspensions is dependent on the shear rate, often exhibiting non-Newtonian behavior. researchgate.netlu.se Studies on suspensions of this compound in the non-polar solvent n-dodecane have shown a range of rheological regimes, from dilute to an orientationally arrested gel state, depending on the volume fraction of the pigment particles. researchgate.net

Effective dispersion of this compound particles is essential to prevent agglomeration and ensure uniform color and performance. pigment-dye.com This is typically achieved by using dispersants, which are polymeric additives that adsorb onto the pigment surface and provide steric repulsion between particles. szfki.hu The choice and concentration of the dispersant are crucial for achieving long-term stability and optimal rheological properties. lu.seszfki.hu For instance, Solsperse 11200 is a commercially available dispersant used for this compound in non-polar solvents. szfki.hu The interaction between the pigment and the dispersant influences the viscosity and stability of the dispersion. rsc.org

The particle size and shape of this compound also play a significant role in the rheology of its suspensions. The primary particles of some commercial grades, like Novoperm Carmine HF3C, are prolate with dimensions in the nanometer range. szfki.hu These anisometric nanoparticles can exhibit interesting phenomena, such as forming a nematic-like phase in isotropic solvents at concentrations above a certain volume fraction (e.g., >12 vol% in dodecane). rsc.org Such suspensions can also show strong electric-field-induced birefringence. rsc.org

The optimization of dispersion involves several factors, including the choice of solvent, the type and amount of dispersant, and the milling process used to break down agglomerates. lu.seszfki.hu The goal is to achieve a stable, free-flowing dispersion with a fine and uniform particle size distribution. lu.sepigment-dye.com

Quality Control and In-Process Monitoring Strategies for this compound Production

Comprehensive quality control and in-process monitoring are essential throughout the production of this compound to ensure the final product meets the required specifications for color, strength, fastness, and application performance. ulprospector.comprecisechem.com

In-Process Monitoring: